YM-53601
YM-53601
YM-53601 is a squalene synthase inhibitor (IC50s = 79 and 90 nM in HepG2 cells and rat liver microsomes, respectively). It inhibits cholesterol biosynthesis in rats (ED50 = 32 mg/kg). YM-53601 dose-dependently reduces plasma triglyceride and non-HDL cholesterol levels in hamsters fed both normal and high-fat diets. It also reduces viral RNA, core and NS3 protein production, and secreted viral particles in Huh7.5.1-8 cells infected with the hepatitis C virus (HCV) strain JFH-1 without affecting cell viability at concentrations ranging from 0.5 to 1.5 μM. YM-53601 (1-10 μM) confers protection against cytotoxicity induced by the bacterial pore-forming toxin pneumolysin in HBE1 and normal human bronchial epithelial (NHBE) cells.
YM-53601 is an inhibitor of squalene synthase activity that acts by lowering cholesterol as well as triglycerides.
YM-53601 is an inhibitor of squalene synthase activity that acts by lowering cholesterol as well as triglycerides.
Brand Name:
Vulcanchem
CAS No.:
182959-33-7
VCID:
VC0547585
InChI:
InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-;
SMILES:
C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl
Molecular Formula:
C21H22ClFN2O
Molecular Weight:
372.9 g/mol
YM-53601
CAS No.: 182959-33-7
Cat. No.: VC0547585
Molecular Formula: C21H22ClFN2O
Molecular Weight: 372.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | YM-53601 is a squalene synthase inhibitor (IC50s = 79 and 90 nM in HepG2 cells and rat liver microsomes, respectively). It inhibits cholesterol biosynthesis in rats (ED50 = 32 mg/kg). YM-53601 dose-dependently reduces plasma triglyceride and non-HDL cholesterol levels in hamsters fed both normal and high-fat diets. It also reduces viral RNA, core and NS3 protein production, and secreted viral particles in Huh7.5.1-8 cells infected with the hepatitis C virus (HCV) strain JFH-1 without affecting cell viability at concentrations ranging from 0.5 to 1.5 μM. YM-53601 (1-10 μM) confers protection against cytotoxicity induced by the bacterial pore-forming toxin pneumolysin in HBE1 and normal human bronchial epithelial (NHBE) cells. YM-53601 is an inhibitor of squalene synthase activity that acts by lowering cholesterol as well as triglycerides. |
|---|---|
| CAS No. | 182959-33-7 |
| Molecular Formula | C21H22ClFN2O |
| Molecular Weight | 372.9 g/mol |
| IUPAC Name | 2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride |
| Standard InChI | InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-; |
| Standard InChI Key | JWXYVHMBPISIJQ-TVWXOORISA-N |
| Isomeric SMILES | C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl |
| SMILES | C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl |
| Canonical SMILES | C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl |
| Appearance | Solid powder |
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